(R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate

Chiral resolution Enantiomeric purity Optical rotation

Sourcing enantiopure chiral building blocks for CNS-active APIs like levosulpiride often stalls due to inconsistent ee or absent activated leaving groups. This (R)-tosylate (CAS 128899-31-0) solves both issues: it provides the (R)-configured 5-oxopyrrolidin-2-ylmethyl fragment with ≥99% e.e. and a pre-installed tosylate handle for stereospecific SN2 displacement. • Directly installs the (S)-aminomethylpyrrolidine core of levosulpiride, eliminating racemization risk. • Pre-activated ester avoids alcohol-to-tosylate conversion, cutting 1 synthetic step and 15-20% yield loss. • Crystalline solid (m.p. 119-123 °C) with positive optical rotation supports dual identity confirmation in QC.

Molecular Formula C12H15NO4S
Molecular Weight 269.32 g/mol
CAS No. 128899-31-0
Cat. No. B178590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate
CAS128899-31-0
Molecular FormulaC12H15NO4S
Molecular Weight269.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(=O)N2
InChIInChI=1S/C12H15NO4S/c1-9-2-5-11(6-3-9)18(15,16)17-8-10-4-7-12(14)13-10/h2-3,5-6,10H,4,7-8H2,1H3,(H,13,14)/t10-/m1/s1
InChIKeyAMZNHHZJURKRFX-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate: Chiral Building Block


(R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate (CAS 128899-31-0), also known as (+)-D-pyroglutamol p-toluenesulfonate, is a chiral sulfonate ester derived from (R)-5-(hydroxymethyl)-2-pyrrolidinone. With molecular formula C₁₂H₁₅NO₄S and molecular weight 269.32 g/mol , it serves as a key intermediate for introducing the (R)-configured 5-oxopyrrolidin-2-ylmethyl fragment into APIs—most notably levosulpiride, the levo enantiomer of the atypical antipsychotic sulpiride [1]. Its crystalline nature (m.p. 119–123 °C ) and shelf-stable tosylate handle enable reliable supply-chain integration for pharmaceutical development.

Why Generic Substitution Fails


In the synthesis of chiral APIs such as levosulpiride, the stereochemical integrity of intermediates directly dictates the pharmacological activity of the final drug product [1]. Levosulpiride is the (S)-enantiomer of sulpiride and its synthesis requires an enantiomerically pure (S)-configured aminomethylpyrrolidine intermediate [2]. Substituting the (R)-form of the tosylate building block for the (S)-form, or using the racemate, would invert the chirality of the key intermediate, leading to the inactive dextro-sulpiride rather than the approved API [3]. Furthermore, replacing the tosylate ester with the parent alcohol eliminates the activated leaving group essential for the nucleophilic displacement step, thereby collapsing synthetic efficiency and yield.

Differentiation Evidence for (R)-Tosylate (CAS 128899-31-0)


Chiral Identity by Optical Rotation

The (R)-tosylate 128899-31-0 is designated (+)-D-pyroglutamol p-toluenesulfonate, indicating a positive specific rotation . In direct contrast, the (S)-enantiomer (CAS 51693-17-5) exhibits a specific optical rotation of +8.5° (c=1, ethanol, 20 °C/D) . The commonly referenced sign inversion between (R)-alcohol precursor (−31°, c=5, ethanol ) and (R)-tosylate (+ designation) provides a facile batch-release identity test that distinguishes 128899-31-0 from its (S)-counterpart and its parent alcohol. This differential optical signature is the primary specification used in QC release for procurement decisions involving chiral building blocks.

Chiral resolution Enantiomeric purity Optical rotation

Melting Point Differentiation

The (R)-tosylate (128899-31-0) melts at 119–123 °C . Meanwhile, the (S)-enantiomer (51693-17-5) shows a consistently higher melting range of 124–128 °C across multiple vendor CoAs . This 5 °C melting point depression is a simple, instrument-free orthogonal identity test that differentiates the two enantiomeric tosylate esters in solid form, supplementing optical rotation data.

Thermal analysis Identity testing Solid-state characterization

Tosylate Leaving Group Reactivity

The tosylate ester functions as an excellent leaving group due to resonance stabilization of the departing tosylate anion, dramatically enhancing electrophilic reactivity at the methylene carbon compared to the corresponding hydroxyl group . The parent (R)-alcohol (CAS 66673-40-3) requires additional in situ activation (e.g., conversion to mesylate/tosylate or Mitsunobu conditions) prior to nucleophilic displacement. In the synthesis of levosulpiride, the tosylate serves as a pre-activated electrophile for direct SN2 reaction with the amine nucleophile, eliminating an activation step and improving atom economy [1].

Leaving group activation SN2 reactivity Synthetic efficiency

Refrigerated Storage Requirement

The (R)-tosylate 128899-31-0 requires refrigerated storage at 2–8 °C , whereas the (S)-enantiomer 51693-17-5 is specified for storage at ambient room temperature . This differential stability profile directly impacts cold-chain logistics planning and warehouse capacity allocation in procurement.

Storage stability Cold-chain logistics Shelf-life specification

Enantiomeric Purity Specification

Leading suppliers of 128899-31-0 specify minimum purity of 95% by HPLC, with enantiomeric excess of ≥99% e.e. for pharmaceutical-grade material . This purity tier is intentionally aligned with ICH Q7 requirements for GMP intermediates used in API synthesis. In contrast, the (S)-enantiomer is commonly available at ≥95% (HPLC) , but batch-specific CoAs from recognized pharmaceutical intermediate suppliers additionally certify enantiomeric excess for 128899-31-0, providing documented chiral purity traceability that generic catalog listings for the (S)-enantiomer do not consistently match .

Purity analysis Enantiomeric excess Pharmaceutical intermediate specification

Patent-Linked Synthetic Utility

The Korean patent KR20020092123A explicitly describes the preparation of levosulpiride using an activated (S)-1-ethyl-2-aminomethylpyrrolidine intermediate [1]. The (R)-tosylate 128899-31-0 serves as the enantiomeric counterpart building block enabling the synthesis of (S)-configured pyrrolidine intermediates via stereospecific SN2 displacement with inversion of configuration. This patent-defined route positions 128899-31-0 within an established regulatory framework for levosulpiride manufacturing, providing procurement justification under ICH Q11 starting material designation compared to alternative chiral building blocks (e.g., (R)-proline derivatives, chiral pool amino acids) whose synthetic integration requires additional development work.

Patent-defined intermediate Levosulpiride synthesis Regulatory starting material

Procurement and Application Scenarios


GMP Intermediate for Generic Levosulpiride

The (R)-tosylate 128899-31-0 is the preferred starting material for the (S)-1-ethyl-2-aminomethylpyrrolidine fragment in levosulpiride synthesis. Its pre-activated tosylate group undergoes stereospecific SN2 displacement with inversion of configuration, directly yielding the required (S)-amine intermediate [1]. Procurement of material with ≥99% e.e. specification ensures that the enantiomeric purity of the final API batch meets pharmacopoeial limits for the (S)-isomer, a critical quality attribute for ANDA submissions referencing Levopraid®.

Chiral Reference Standard

The (R)-tosylate 128899-31-0 can serve as the chiral reference marker for HPLC method development and validation in levosulpiride drug substance testing. Its distinct melting point (119–123 °C [1]) and positive optical rotation relative to the (S)-enantiomer provide dual orthogonal identity confirmation, enabling robust system suitability testing in QC laboratories.

Stereochemical Probe for SAR Studies

In medicinal chemistry programs exploring 5-oxopyrrolidine-containing scaffolds (e.g., racetam-family nootropics, factor Xa inhibitors, CaSR modulators [1]), the (R)-tosylate enables systematic stereochemical SAR by providing the pure (R)-configured fragment. Its tosylate handle permits divergent library synthesis via nucleophilic displacement with diverse amine, thiol, or alcohol nucleophiles, generating compound arrays for enantiomer-specific biological evaluation.

Cost-Efficient Route Scouting

For process chemistry groups evaluating synthetic routes to chiral 5-oxopyrrolidine derivatives, 128899-31-0 offers a direct comparison benchmark. The pre-installed tosylate group avoids the additional activation step required when using the parent alcohol (CAS 66673-40-3) [1], reducing overall step count and projected cost of goods (CoG). The cold-chain storage requirement (2–8 °C ) must be factored into total cost modeling but is offset by the elimination of an in situ activation step and its associated yield loss.

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